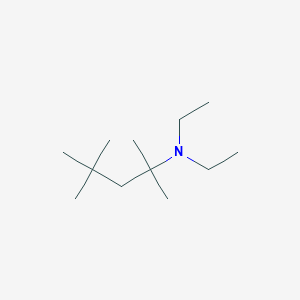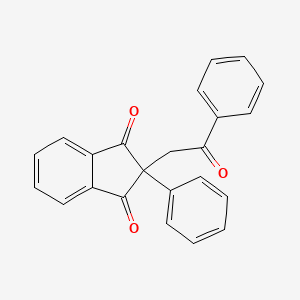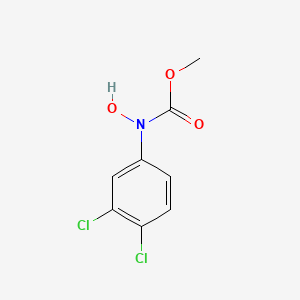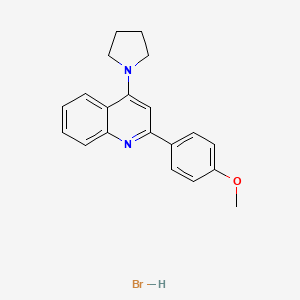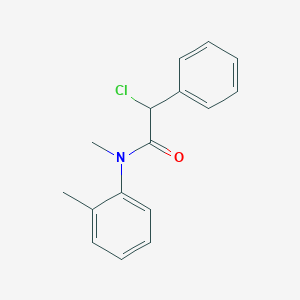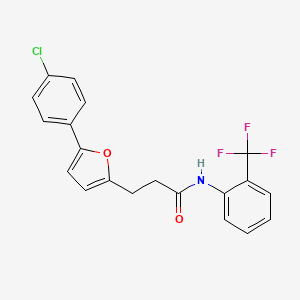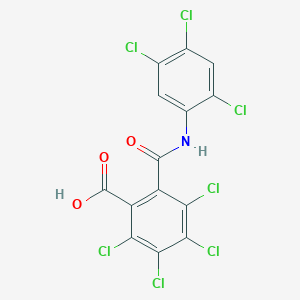
N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxybenzyl group and a trichlorophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzylamine and 2,4,6-trichlorophenoxyacetic acid.
Formation of Amide Bond: The amide bond is formed through a condensation reaction between the amine group of 4-methoxybenzylamine and the carboxylic acid group of 2,4,6-trichlorophenoxyacetic acid. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The trichlorophenoxy group can be reduced to form a less chlorinated phenoxy group.
Substitution: The chlorine atoms on the trichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Formation of N-(4-Hydroxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide.
Reduction: Formation of N-(4-Methoxybenzyl)-2-(2,4-dichlorophenoxy)acetamide.
Substitution: Formation of N-(4-Methoxybenzyl)-2-(2,4,6-trimethoxyphenoxy)acetamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(4-Methoxybenzyl)-2-(2,4,6-trimethoxyphenoxy)acetamide
- N-(4-Hydroxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide
Comparison
Compared to similar compounds, N-(4-Methoxybenzyl)-2-(2,4,6-trichlorophenoxy)acetamide may exhibit unique properties due to the presence of the trichlorophenoxy group, which can influence its reactivity and biological activity. The methoxy group can also affect its solubility and interaction with biological targets.
Properties
CAS No. |
853316-41-3 |
|---|---|
Molecular Formula |
C16H14Cl3NO3 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H14Cl3NO3/c1-22-12-4-2-10(3-5-12)8-20-15(21)9-23-16-13(18)6-11(17)7-14(16)19/h2-7H,8-9H2,1H3,(H,20,21) |
InChI Key |
MKYWIULGACTRLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





